1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
CAS No.:
VCID: VC10864013
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -](/images/structure/VC10864013.png)
Description |
Molecular Formula and WeightThe molecular formula for this compound would be CHClNOS, and its molecular weight can be estimated based on the atomic masses of its constituent elements. Synthesis and PreparationThe synthesis of compounds with similar structures often involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cyclization or other methods. The specific synthesis route for 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one would require detailed organic chemistry techniques, potentially involving the use of catalysts and specific solvents to optimize yield and selectivity. Biological ActivitiesCompounds with triazole and furan rings have shown promising biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a chlorophenyl group may enhance these activities by contributing to the compound's ability to interact with biological targets. Antimicrobial Activity
Anticancer Activity
Data Table: Comparison of Related Compounds
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Product Name | 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one | ||||||||||||||||
Molecular Formula | C14H10ClN3O2S | ||||||||||||||||
Molecular Weight | 319.8 g/mol | ||||||||||||||||
IUPAC Name | 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | ||||||||||||||||
Standard InChI | InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18) | ||||||||||||||||
Standard InChIKey | SYUJGOWWFRBILM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl | ||||||||||||||||
Canonical SMILES | C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl | ||||||||||||||||
PubChem Compound | 715343 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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